molecular formula C9H10BrFO B3224719 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene CAS No. 123644-45-1

1-(Bromomethyl)-4-(2-fluoroethoxy)benzene

Cat. No. B3224719
M. Wt: 233.08 g/mol
InChI Key: MXQCZCLURCGAHD-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-4-(2-fluoroethoxy)benzene” is a chemical compound with the CAS number 123644-44-0 . It has a molecular formula of C9H10BrFO .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-(2-fluoroethoxy)benzene” consists of a benzene ring substituted with a bromomethyl group and a 2-fluoroethoxy group .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of “1-(Bromomethyl)-4-(2-fluoroethoxy)benzene”. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

1-(bromomethyl)-4-(2-fluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQCZCLURCGAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(2-fluoroethoxy)benzene

Synthesis routes and methods

Procedure details

A solution of (4-(2-fluoroethoxy)phenyl)methanol (117 mg; 0.68 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (228 mg; 0.68 mmol), and with PPh3 (180 mg; 0.68 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 1 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 1-(bromomethyl)-4-(2-fluoroethoxy)benzene as a slightly yellow oil which was directly used for the next reaction.
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Chu, J Rothfuss, D Zhou, RH Mach - Bioorganic & medicinal chemistry …, 2011 - Elsevier
A series of isatin analogs containing a hydrophilic group, including a pyridine ring, ethylene glycol group, and a triazole ring, have been synthesized, and their inhibition potency for …
Number of citations: 47 www.sciencedirect.com
J Tian, Y He, W Deuther-Conrad, H Fu, F Xie… - Bioorganic & Medicinal …, 2020 - Elsevier
We report the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ 1 receptor ligands. All …
Number of citations: 6 www.sciencedirect.com
Y He, F Xie, J Ye, W Deuther-Conrad… - Journal of medicinal …, 2017 - ACS Publications
We have designed and synthesized novel piperazine compounds with low lipophilicity as σ 1 receptor ligands. 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (10) …
Number of citations: 24 pubs.acs.org

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